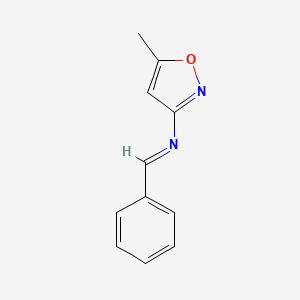
N-Benzylidene-5-methylisoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylidene-5-methylisoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-5-methylisoxazol-3-amine typically involves the condensation of 3-amino-5-methylisoxazole with benzaldehyde. The reaction is usually carried out in an ethanol-chloroform mixture with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is stirred at room temperature until a precipitate forms, which is then filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the same condensation reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylidene-5-methylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: N-Benzyl-5-methylisoxazol-3-amine.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzylidene-5-methylisoxazol-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Benzylidene-5-methylisoxazol-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylidene-5-phenylisoxazole-3-carbohydrazide: Similar structure but with a phenyl group instead of a methyl group.
3-Amino-5-methylisoxazole: The parent compound without the benzylidene group.
5-Methylisoxazol-3-amine: Another related compound with similar reactivity.
Uniqueness
N-Benzylidene-5-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
112633-37-1 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(13-14-9)12-8-10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
DLGCOYBYNOPXEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


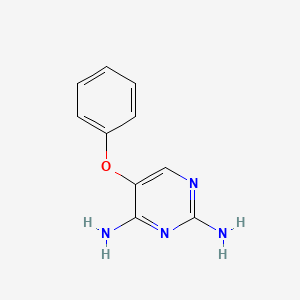
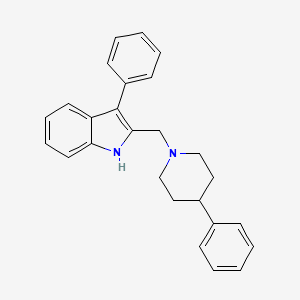
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
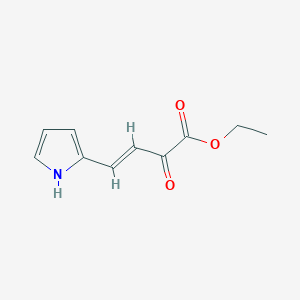

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
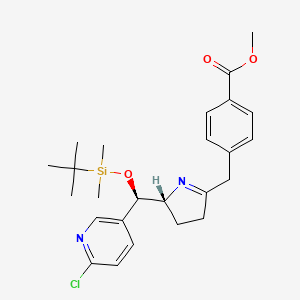
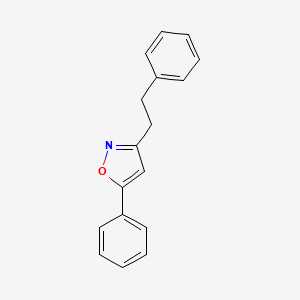
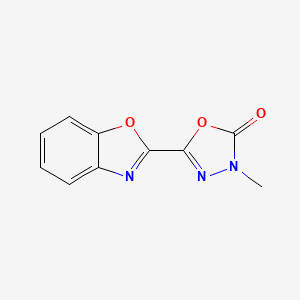

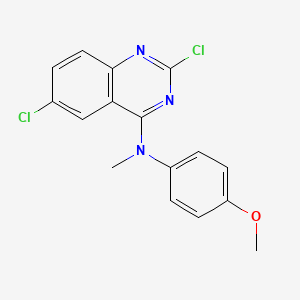
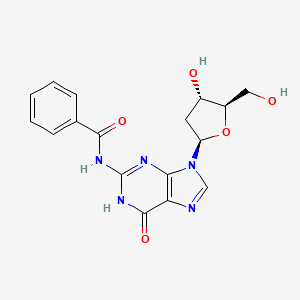
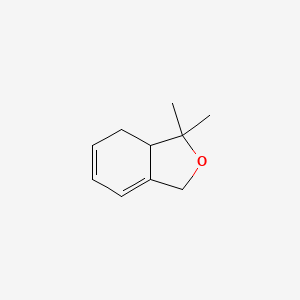
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
